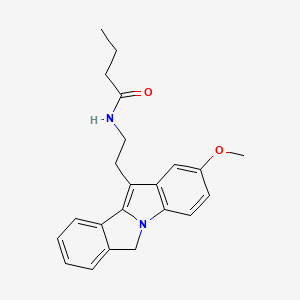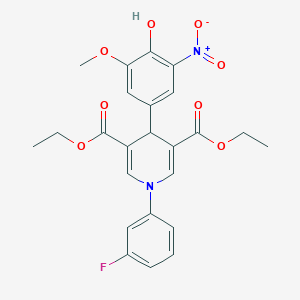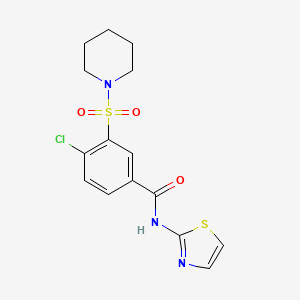
IIK7, solid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IIK7 is a synthetic organic compound known for its potent inhibitory effects on specific enzymes involved in cellular signaling pathways. It is primarily used in scientific research to study the mechanisms of enzyme inhibition and its downstream effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IIK7 involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Core Structure: The core structure of IIK7 is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These reactions typically involve the use of reagents such as halides, amines, and alcohols under controlled conditions.
Industrial Production Methods
Industrial production of IIK7 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity IIK7.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
IIK7 undergoes various types of chemical reactions, including:
Oxidation: IIK7 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of IIK7 involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: IIK7 undergoes substitution reactions where functional groups are replaced by other groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of IIK7 may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
IIK7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cellular studies to investigate the effects of enzyme inhibition on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of new chemical processes and products.
Mechanism of Action
IIK7 exerts its effects by binding to the active site of specific enzymes, thereby preventing their normal function. This inhibition disrupts downstream signaling pathways, leading to various cellular effects. The molecular targets of IIK7 include enzymes involved in key cellular processes such as metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Melatonin: Like IIK7, melatonin is a compound that interacts with cellular receptors to exert its effects.
Other Enzyme Inhibitors: Compounds such as N-Butanoyl 2-(9-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethanamine share structural similarities with IIK7 and exhibit similar inhibitory effects on enzymes.
Uniqueness of IIK7
IIK7 is unique due to its high specificity and potency as an enzyme inhibitor. Its ability to selectively bind to the active site of enzymes and disrupt their function makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(2-methoxy-6H-isoindolo[2,1-a]indol-11-yl)ethyl]butanamide |
InChI |
InChI=1S/C22H24N2O2/c1-3-6-21(25)23-12-11-18-19-13-16(26-2)9-10-20(19)24-14-15-7-4-5-8-17(15)22(18)24/h4-5,7-10,13H,3,6,11-12,14H2,1-2H3,(H,23,25) |
InChI Key |
RQYIUGOJQFWLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=C2C3=CC=CC=C3CN2C4=C1C=C(C=C4)OC |
Synonyms |
IIK7 N-butanoyl-2-(2-methoxy-6H-isoindolo(2,1-a)indol-11-yl)ethanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)
![2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl benzoate](/img/structure/B1225879.png)

![3-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B1225888.png)
![N'-[2-[[1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]-2-furancarbohydrazide](/img/structure/B1225889.png)
![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1225893.png)
![3-chloro-N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1225894.png)
![N-(2-furanylmethyl)-2-(4-oxo-6-phenyl-3-thieno[2,3-d]pyrimidinyl)acetamide](/img/structure/B1225895.png)
![N-[3-[[(4-nitrophenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1225896.png)
![1-[2-[(3-Chloro-4-methoxyphenyl)methylthio]ethyl]-3-phenylthiourea](/img/structure/B1225899.png)
![4-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-methoxyphenyl 2-furoate](/img/structure/B1225900.png)
![(3-Amino-4,6-dimethyl-2-thieno[2,3-b]pyridinyl)-(2-chlorophenyl)methanone](/img/structure/B1225901.png)
